10-Undecenamide, N-(2-hydroxyethyl)-

Catalog No.
S1892091
CAS No.
20545-92-0
M.F
C13H25NO2
M. Wt
227.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Undecenamide, N-(2-hydroxyethyl)-

CAS Number

20545-92-0

Product Name

10-Undecenamide, N-(2-hydroxyethyl)-

IUPAC Name

N-(2-hydroxyethyl)undec-10-enamide

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

InChI

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-11-12-15/h2,15H,1,3-12H2,(H,14,16)

InChI Key

ISTASGAHDLTQRU-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NCCO

Canonical SMILES

C=CCCCCCCCCC(=O)NCCO

Hyperbranched N-(2-hydroxypropyl)methacrylamides for transport and delivery in pancreatic cell lines

    Scientific Field: Biomedical Science

    Summary of Application: This research involves the synthesis, characterization, and evaluation of hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers for transport and delivery in pancreatic cell lines.

    Methods of Application: The researchers prepared hyperbranched HPMA polymers with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine.

    Results or Outcomes: The non-drug loaded polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalized in 2D cell culture and transported efficiently to the center of dense pancreatic cancer 3D spheroids.

Synthesis, Characterization and Catechol-Based Bioinspired Adhesive Properties in Wet Medium of Poly (2-Hydroxyethyl Methacrylate-co-Acrylamide) Hydrogels

10-Undecenamide, N-(2-hydroxyethyl)- is an organic compound with the molecular formula C13H25NO2 and a molecular weight of approximately 227.34 g/mol. This compound features a long undecene chain, which contributes to its unique properties, particularly in various applications such as cosmetics and pharmaceuticals. The structure includes an amide functional group and a hydroxyethyl substituent, making it versatile for different chemical interactions and biological activities.

As mentioned earlier, the detailed mechanism of action for the antifungal activity of N-(2-hydroxyethyl)undecenamide remains unclear. Further research is needed to elucidate the specific interactions between the compound and fungal membranes [].

Typical of amides and alkenes:

  • Hydrolysis: This compound can undergo hydrolysis in the presence of water and acidic or basic conditions, leading to the formation of undecenoic acid and ethanol.
  • Esterification: The hydroxy group can react with carboxylic acids to form esters, which may be useful in creating derivatives with modified solubility or reactivity.
  • Addition Reactions: The double bond present in the undecene chain allows for electrophilic addition reactions, such as hydrogenation or halogenation, which can modify the compound's physical properties.

Research indicates that 10-Undecenamide, N-(2-hydroxyethyl)- exhibits notable biological activities:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for use in antimicrobial formulations .
  • Skin Conditioning Agent: Due to its emollient properties, it is commonly used in cosmetic formulations to improve skin feel and hydration .
  • Potential Anti-inflammatory Effects: Some studies suggest that compounds with similar structures may possess anti-inflammatory properties, although specific research on this compound is limited.

The synthesis of 10-Undecenamide, N-(2-hydroxyethyl)- can be achieved through several methods:

  • Direct Amidation: Reaction of undecenoic acid with 2-aminoethanol under controlled conditions can yield the desired amide.
  • Transamidation: This method involves exchanging the amine component of an existing amide with 2-aminoethanol.
  • Reduction of Unsaturated Amides: Starting from an appropriate unsaturated precursor, reduction reactions can lead to the formation of this compound.

10-Undecenamide, N-(2-hydroxyethyl)- is utilized in various fields:

  • Cosmetics: Commonly used as a skin conditioning agent and emulsifier in lotions and creams due to its hydrophilic nature .
  • Pharmaceuticals: Potential applications include drug delivery systems where its amphiphilic characteristics can enhance bioavailability.
  • Surfactants: Its properties make it suitable for formulations requiring foam boosting and stabilization .

Interaction studies involving 10-Undecenamide, N-(2-hydroxyethyl)- focus on its compatibility with other cosmetic ingredients and its behavior in biological systems:

  • Compatibility Testing: Studies assess how well this compound interacts with various surfactants and emulsifiers in formulations.
  • Cell Culture Studies: Preliminary research indicates that it may have favorable interactions with skin cells, promoting hydration without irritation.

Several compounds share structural similarities with 10-Undecenamide, N-(2-hydroxyethyl)-. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
UndecylenamideC11H21NOLacks hydroxyethyl group; primarily used as an antimicrobial agent.
OleamideC18H35NOLonger carbon chain; known for sleep-inducing properties.
LauramideC12H25NOSimilar amide structure; used mainly as a surfactant.

10-Undecenamide, N-(2-hydroxyethyl)- stands out due to its specific hydroxyethyl substituent that enhances its hydrophilicity compared to other amides like undecylenamide and lauramide. This feature makes it particularly effective in cosmetic applications where moisture retention is crucial.

XLogP3

2.9

UNII

9870N09I68

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 36 of 39 companies (only ~ 7.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

20545-92-0

Wikipedia

Undecylenic acid monoethanolamide

Use Classification

Cosmetics -> Antimicrobial; Antistatic; Foam boosting; Hair conditioning; Viscosity controlling

General Manufacturing Information

10-Undecenamide, N-(2-hydroxyethyl)-: ACTIVE

Dates

Modify: 2023-08-16

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